molecular formula C7H9NO B1592344 2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile CAS No. 204651-40-1

2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile

Cat. No. B1592344
M. Wt: 123.15 g/mol
InChI Key: XITDIIYCZBJKTM-UHFFFAOYSA-N
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Description

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a related compound . It’s important to note that the structure and properties of a compound can significantly change with even small modifications to the molecular structure.


Synthesis Analysis

A synthesis method for a related compound, dihydro-2H-pyran-4(3H)-one, has been documented . The process involves the reaction of dihydro-2H-pyran-4(3H)-one with tert-butyl tert-butyl hydrazinecarboxylate in the presence of AcOH and NaBH 3 CN .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, 3,4-Dihydro-2H-pyran has the chemical formula C5H8O . The structure of a compound can be visualized using various spectroscopic techniques .


Chemical Reactions Analysis

3,4-Dihydro-2H-pyran can be used as a reactant to synthesize various compounds . For example, it can be used to produce tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, density, and refractive index. For instance, 3,4-Dihydro-2H-pyran has a molecular weight of 84.12, a boiling point of 86 °C, a melting point of -70 °C, a density of 0.922 g/mL at 25 °C, and a refractive index of 1.440 .

Scientific Research Applications

Diastereoselective Synthesis

An efficient synthetic method has been developed for preparing fused 2,3-dihydrofuran derivatives utilizing pyridinium ylide in a sequential one-pot, two-step tandem reaction. This process, involving pyridine, aromatic aldehyde, dimedone, or 4-hydroxycoumarin, and alpha-phenacyl bromide or p-nitrobenzyl bromide with triethylamine as a catalyst, yields trans isomers of 2,3-dihydrofurans as demonstrated through (1)H NMR spectroscopy and single-crystal analysis (Qifang Wang, Hong Hou, L. Hui, Chaoguo Yan, 2009).

Cyclization Reactions

Cyclopropylideneacetic acids (or esters) when mixed with CuBr(2) (or CuI/I(2)) in aqueous acetonitrile afford 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones with moderate to good yields. The reaction's selectivity significantly depends on the temperature (Xian Huang, Hongwei Zhou, 2002).

Three-Component Condensation

A library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized via a three-component reaction involving β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes. This one-pot transformation, which proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, efficiently generates two C-C and one C-O bond (M. Demidov, V. Osyanin, D. Osipov, Y. Klimochkin, 2021).

Singlet Oxygen Reaction

The interaction between 4-methyl-1,3-dihydro-..gamma..-pyran and singlet molecular oxygen results in both a dioxetane and an allylic hydroperoxide, each transforming into a stable product under vapor chromatography conditions. The reaction's product composition and the solvent's influence on the ratio of the products highlight the detailed mechanism of singlet oxygen attack on this enol ether (A. Frimer, P. Bartlett, A. F. Boschung, J. G. Jewett, 1977).

Safety And Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For example, 3,4-Dihydro-2H-pyran is classified as flammable and can cause skin irritation and serious eye irritation .

Future Directions

The future directions of a compound refer to potential applications or areas of research. For example, 3,4-Dihydro-2H-pyran can be used to synthesize various compounds, suggesting potential applications in organic synthesis .

properties

IUPAC Name

2-(oxan-4-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDIIYCZBJKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600275
Record name (Oxan-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile

CAS RN

204651-40-1
Record name (Oxan-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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